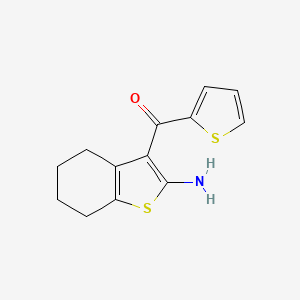

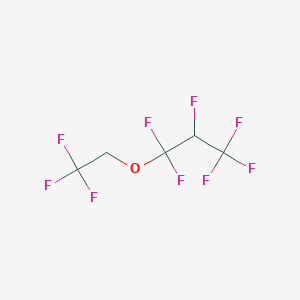

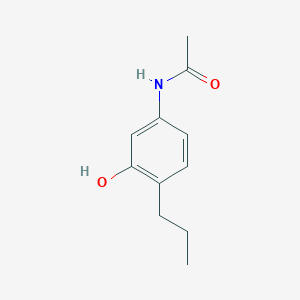

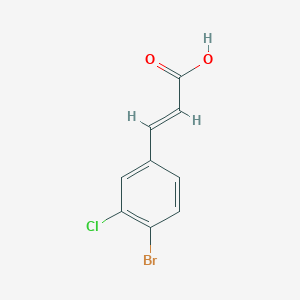

![molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2](/img/structure/B1333388.png)

Benzo[d][1,3]dioxol-4-ylmethanol

货号 B1333388

CAS 编号:

769-30-2

分子量: 152.15 g/mol

InChI 键: XVCMMPXFVAHHQN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Benzo[d][1,3]dioxol-4-ylmethanol is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 . It is a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been reported in several studies. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another study reported the synthesis of BDMMBH, a Schiff base, from the condensation of piperonal and 4-methoxybezohydrazide .Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-4-ylmethanol is a white to light yellow powder or crystal . It contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aromatic) .科学研究应用

1. Detection of Carcinogenic Lead

- Summary of Application: Benzo[d][1,3]dioxol-4-ylmethanol is used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+) .

- Methods of Application: BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

- Results or Outcomes: The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

2. Synthesis of Antitumor Agents

- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of antitumor agents .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

3. Synthesis of Antibacterial Agents

- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of antibacterial agents .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The synthesized compounds were screened for their antibacterial efficacy against B. subtilis, P. aeruginosa, S. aureus, and E. coli with MIC values ranging between 44-79 mM and 63-82 mM .

4. Development of a Custom-Made Electrode

- Summary of Application: Benzo[d][1,3]dioxol-4-ylmethanol is used in the development of a custom-made electrode .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The results or outcomes are not detailed in the source .

5. Synthesis of Triazole-Linked Chalcone Derivatives

- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of triazole-linked chalcone derivatives .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The synthesized compounds were screened for their antibacterial efficacy against B. subtilis, P. aeruginosa, S. aureus, and E. coli with MIC values ranging between 44-79 mM and 63-82 mM .

6. Development of a Custom-Made Electrode

安全和危害

属性

IUPAC Name |

1,3-benzodioxol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMMPXFVAHHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379873 | |

| Record name | 1,3-benzodioxol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-4-ylmethanol | |

CAS RN |

769-30-2 | |

| Record name | 1,3-benzodioxol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Dissolve benzo[1,3]dioxole-4-carbaldehyde (2.0 g, 13.3 mmol) in anhydrous THF (30 mL) and treat with sodium borohydride (0.5 g, 13.3 mmol) at 0° C. Stir the reaction mixture for 30 min at ambient temperature and quench with water (30 mL). Extract the reaction mixture with DCM (3×10 mL), combine the organic extracts and dry over anhydrous Na2SO4. Remove the solvent to obtain the desired intermediate as a colorless oil (1.9 g, 94%).

Name

Yield

94%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

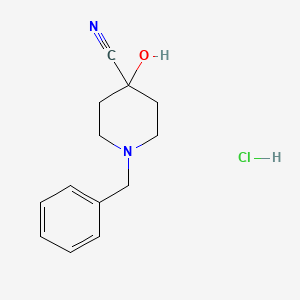

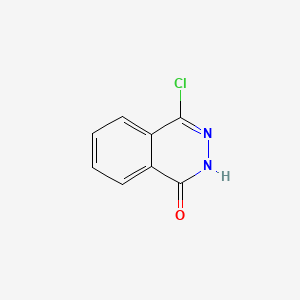

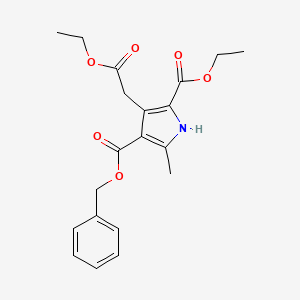

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)